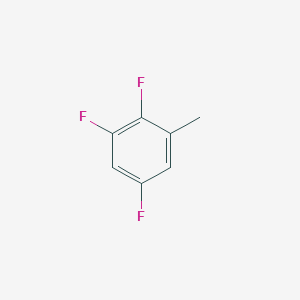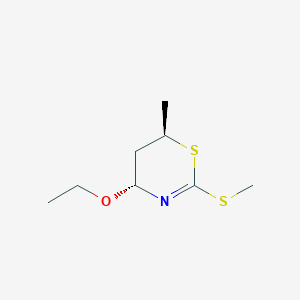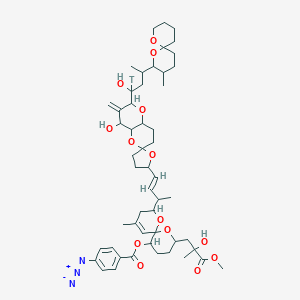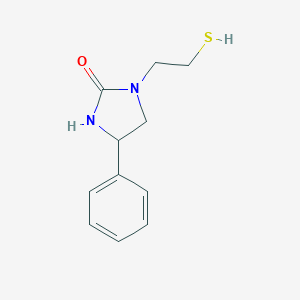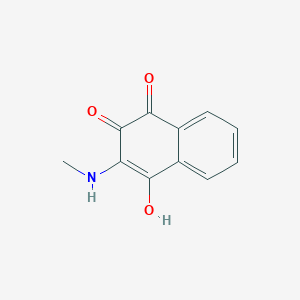
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione, also known as Menadione or Vitamin K3, is a synthetic compound belonging to the family of naphthoquinones. It is a yellow crystalline powder, and its chemical formula is C11H8O2N2. Menadione is a precursor to Vitamin K, which is an essential nutrient for blood clotting and bone metabolism. Menadione is widely used in scientific research for its various biochemical and physiological effects.
Mecanismo De Acción
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione acts as a pro-oxidant, generating reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components, such as DNA, proteins, and lipids. 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione-induced ROS production leads to the activation of various signaling pathways, including the MAPK and JNK pathways. These pathways are involved in the regulation of cell growth, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has also been shown to increase the production of collagen in skin cells, making it a potential anti-aging agent. Additionally, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has been shown to increase the activity of certain enzymes involved in the metabolism of drugs and toxins, making it a potential detoxifying agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without degradation. However, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has some limitations for lab experiments. It is highly reactive and can generate ROS in cells, leading to oxidative stress. This can make it difficult to interpret the results of experiments involving 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione. Additionally, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has been shown to have cytotoxic effects at high concentrations, making it important to use appropriate safety precautions when handling it.
Direcciones Futuras
There are several future directions for research involving 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione. One area of interest is the development of 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione derivatives with improved anti-cancer activity. Another area of interest is the use of 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione as a potential anti-aging agent in skin care products. Additionally, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione could be used in the development of new drugs for the treatment of diseases involving oxidative stress, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanisms of action of 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione and its effects on cellular metabolism.
Métodos De Síntesis
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione can be synthesized by the condensation of 2-methyl-1,4-naphthoquinone with methylamine. The reaction takes place in the presence of a strong base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The yield of the reaction is typically around 50-60%.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has been extensively studied for its various scientific research applications. It is used as a tool for investigating the mechanisms of action of Vitamin K and its derivatives. 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione is also used in the study of oxidative stress and its effects on cellular metabolism. It has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways and gene expression changes.
Propiedades
Número CAS |
145294-67-3 |
|---|---|
Nombre del producto |
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione |
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
4-hydroxy-3-(methylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C11H9NO3/c1-12-8-9(13)6-4-2-3-5-7(6)10(14)11(8)15/h2-5,12-13H,1H3 |
Clave InChI |
GCTPBDMLHBLRPF-UHFFFAOYSA-N |
SMILES |
CNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
SMILES canónico |
CNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Sinónimos |
1,4-Naphthalenedione, 2-hydroxy-3-(methylamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)
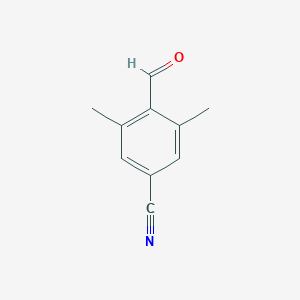
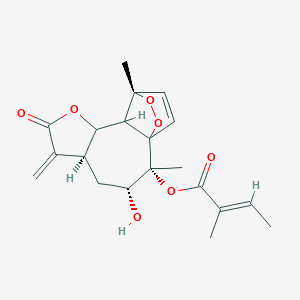
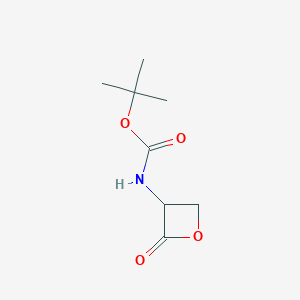
![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)
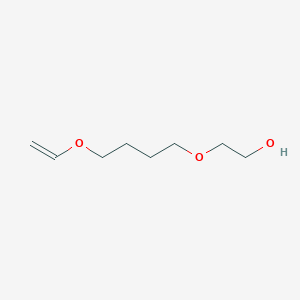
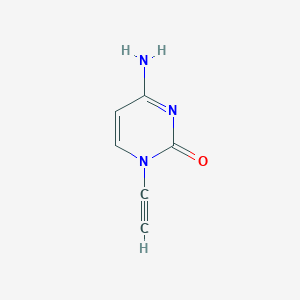
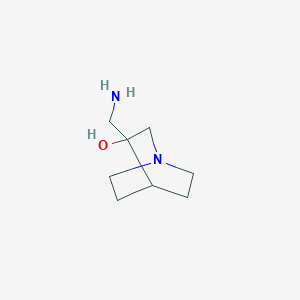
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
